molecular formula C11H13N3O3 B2904955 Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate CAS No. 478064-85-6

Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate

Cat. No. B2904955
CAS RN: 478064-85-6
M. Wt: 235.243
InChI Key: ZWIYCVLDGTVDMU-UHFFFAOYSA-N
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Description

“Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate” is a chemical compound with the molecular formula C11H13N3O3 . It has a molecular weight of 235.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O3/c1-6-4-9-12-7(2)8(5-10(15)17-3)11(16)14(9)13-6/h4,16H,5H2,1-3H3 . This indicates that the compound contains a pyrazolo[1,5-a]pyrimidine core, which is substituted with a methyl group at the 2-position and a hydroxy group at the 7-position .


Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored through various chemical reactions. For instance, the reactivity of certain precursors like ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates has been investigated for the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, highlighting the chemical versatility of this scaffold (Bruni et al., 1994). Furthermore, the potential of microwave-assisted synthesis for creating pyrimidine linked pyrazole heterocyclics has been demonstrated, showing an efficient pathway for generating compounds with insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).

Biological Applications

The exploration of pyrazolopyrimidine derivatives in biological contexts has revealed their potential as anticancer and anti-5-lipoxygenase agents. A novel series of such derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines and for their ability to inhibit 5-lipoxygenase, a key enzyme involved in inflammation (Rahmouni et al., 2016). This indicates the therapeutic potential of pyrazolopyrimidine derivatives in treating cancer and inflammatory diseases.

Chemical Properties and Applications

Studies have also focused on understanding the chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as their reaction mechanisms and the synthesis of novel compounds with potential pharmaceutical applications. For example, the synthesis of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines showcases the complex reactions these compounds can undergo, providing insights into their reactivity and potential uses in synthesizing new therapeutic agents (Chimichi et al., 1996).

Safety and Hazards

The compound has several safety precautions associated with it. For instance, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should also be handled under inert gas and protected from moisture .

properties

IUPAC Name

methyl 2-(2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-6-4-9-12-7(2)8(5-10(15)17-3)11(16)14(9)13-6/h4,13H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYJIXMDOTZRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2N1)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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